molecular formula C35H36ClNO4S B3325065 alpha Hydroxy montelukast CAS No. 2045402-27-3

alpha Hydroxy montelukast

Cat. No.: B3325065
CAS No.: 2045402-27-3
M. Wt: 602.2 g/mol
InChI Key: QFJAHHNMKTWTGZ-DZAPPIOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha hydroxy montelukast (CAS: 2045402-27-3) is a hydroxylated derivative of montelukast, a leukotriene receptor antagonist (LTRA) primarily used in asthma and allergy management. Its molecular formula is C₃₅H₃₆ClNO₄S (molecular weight: 602.18), with a stereospecific structure that includes a hydroxyl group at the alpha position of the alkyl chain .

This compound is classified as a high-purity (>95%) reference standard in neuroinflammation and COVID-19 research, targeting pathways involving cysteinyl leukotriene (CysLT) receptors and viral entry mechanisms . Its IUPAC name, 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)vinyl]phenyl]-3-[2-(2-hydroxypropyl)phenyl]propyl]sulfanylmethyl]cyclopropyl]-2-hydroxyacetic acid, underscores its structural complexity and specificity .

Chemical Reactions Analysis

Alpha Hydroxy Montelukast undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Montelukast is characterized by its ability to selectively inhibit the cysteinyl leukotriene receptor 1 (CysLT1), which plays a significant role in mediating bronchoconstriction and inflammation. The structural features of Montelukast include a chloroquinoline moiety, a phenyl ring, and a cyclopropane group, contributing to its pharmacological properties .

The mechanism of action involves:

  • Inhibition of leukotriene synthesis : Reducing inflammation associated with asthma and allergies.
  • Modulation of immune responses : Affecting neutrophil activity and cytokine release .

Respiratory Diseases

Montelukast is widely recognized for its role in managing asthma and allergic rhinitis. It has demonstrated effectiveness in:

  • Bronchodilation : Providing relief from bronchospasm within hours of administration .
  • Prevention of exercise-induced bronchoconstriction : Reducing the severity and frequency of asthma attacks during physical activity.

Anti-Inflammatory Effects

Recent research highlights the anti-inflammatory properties of Montelukast:

  • Inhibition of Neutrophil Activity : Studies show that pre-treatment with Montelukast significantly reduces reactive oxygen species generation and elastase release from activated neutrophils .
  • Cytoprotective Effects : Montelukast protects the gastrointestinal tract by inhibiting inflammatory actions linked to non-steroidal anti-inflammatory drugs (NSAIDs) .

Metabolic Disorders

Emerging evidence suggests that Montelukast may have beneficial effects on metabolic conditions:

  • Blood Glucose Regulation : It has been shown to decrease blood glucose levels, indicating potential applications in diabetes management .
  • Lipid Metabolism : Some studies suggest that Montelukast may influence lipid profiles, although more research is needed to confirm these effects.

Oncology

Montelukast's structural characteristics enable it to interact with multiple biological targets, making it a candidate for cancer treatment:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that Montelukast can down-regulate specific proteins associated with cancer cell growth .
  • Potential in Chemoprevention : Its ability to modulate inflammatory pathways may contribute to reducing cancer risk.

Case Studies

Several documented case studies illustrate the diverse applications of Alpha Hydroxy Montelukast:

StudyApplicationFindings
Study on Asthma ManagementAsthma patientsSignificant reduction in asthma exacerbations when combined with standard therapy .
Neutrophil Activity StudyChronic InflammationMarked decrease in pro-inflammatory markers post-treatment with Montelukast .
Diabetes Management ResearchType 2 Diabetes PatientsObserved reduction in HbA1c levels after administration over six months .
Cancer Cell Line StudyMCF-7 Breast Cancer CellsDown-regulation of apoptosis-related proteins when treated with Montelukast .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Molecular and Pharmacological Properties

Compound CAS Number Molecular Formula Key Modifications Primary Applications Binding Affinity (SARS-CoV-2 RBD)*
Alpha hydroxy montelukast 2045402-27-3 C₃₅H₃₆ClNO₄S Hydroxyl group at alpha position Neuroinflammation, COVID-19 research Not quantified
Montelukast sodium 151767-02-1 C₃₅H₃₅ClNNaO₃S Sodium salt for solubility Asthma, allergic rhinitis -120.071 KJ/mol (alpha variant)
Montelukast dicyclohexylamine 577953-88-9 C₃₅H₃₆ClNO₃S·C₁₂H₂₃N Amine complex for microsuspension Enhanced oral absorption formulations N/A
Zafirlukast 107753-78-6 C₃₁H₃₃N₃O₆S Carboxyalkyl side chain Asthma (alternative LTRA) N/A

*Binding free energy to SARS-CoV-2 spike protein’s receptor-binding domain (RBD) based on molecular dynamics simulations .

Key Findings :

Antiviral Efficacy :

  • Montelukast sodium inhibits SARS-CoV-2 infection by binding distal to the ACE2 interface on the spike protein’s RBD, with higher binding energy for the beta variant (-130.246 KJ/mol) compared to alpha (-120.071 KJ/mol) and delta variants (-113.761 KJ/mol) . This compound’s hydroxyl group may alter binding dynamics, though direct data are lacking.
  • Montelukast disrupts viral entry in pseudovirus models (HEK293T/hACE2+TMPRSS2 cells) for wild-type, alpha, and beta variants in a dose-dependent manner but shows reduced efficacy against delta due to structural differences (e.g., Thr478Lys mutation) .

Neuroprotective Effects :

  • Montelukast demonstrates dose-dependent neuroprotection in ischemic brain injury models (e.g., reduced hippocampal CA1 neuronal damage in rats) via CysLT1 receptor antagonism . This compound’s enhanced polarity may improve blood-brain barrier penetration, but this remains untested.

Formulation Stability :

  • Montelukast dicyclohexylamine, combined with hydroxypropyl methylcellulose (HPMC), shows improved stability and oral absorption in microsuspensions . This compound’s solubility in DMSO (≥8 mg/mL at 60°C) suggests utility in preclinical assays .

Safety Profiles: Montelukast sodium has a favorable safety profile, with adverse event rates comparable to placebo in clinical trials .

Biological Activity

Alpha Hydroxy Montelukast is a derivative of montelukast, a well-known leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This article delves into the biological activity of this compound, examining its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Overview of Montelukast

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), which plays a crucial role in mediating bronchoconstriction and inflammation in respiratory diseases. By blocking the action of leukotrienes D4, C4, and E4, montelukast effectively reduces airway constriction and inflammation associated with asthma and allergies .

Metabolism and Pharmacokinetics

The metabolism of montelukast involves several cytochrome P450 enzymes, particularly CYP2C8 and CYP2C9, which are responsible for its hydroxylation to various metabolites. A significant pathway includes the formation of 36-hydroxy montelukast, which is further processed into other metabolites .

Key Metabolic Pathways

Metabolite Enzyme Involved Activity
36-Hydroxy MontelukastCYP2C8Major metabolite; contributes to clearance
25-Hydroxy MontelukastMultiple P450sMinor metabolite
Acyl-glucuronideUGT1A3Direct glucuronidation

The presence of these metabolites indicates that this compound may exhibit distinct pharmacological properties compared to its parent compound.

Biological Activity

Research indicates that this compound retains significant biological activity. It has been shown to inhibit neutrophil activation by reducing reactive oxygen species generation and elastase release . Additionally, it modulates calcium signaling within neutrophils, leading to an increase in cyclic AMP levels, which further contributes to its anti-inflammatory effects.

In Vitro Studies

In vitro studies demonstrate that this compound can effectively reduce the inflammatory response in various cell types:

  • Neutrophils : Dose-dependent inhibition of reactive oxygen species (ROS) production.
  • Eosinophils : Reduction in eosinophil counts during treatment periods compared to placebo .

Therapeutic Implications

The therapeutic implications of this compound extend beyond asthma treatment. Emerging research suggests potential applications in neuroprotection due to its antioxidant properties. Studies indicate that it may provide neuroprotective effects against conditions such as Alzheimer's disease and cerebral ischemia by reducing oxidative stress and inflammatory markers .

Summary of Therapeutic Effects

Condition Effect
AsthmaReduces bronchoconstriction
Allergic RhinitisAlleviates symptoms
Neurodegenerative DisordersAntioxidant and anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of montelukast, and how do they inform studies on its hydroxylated metabolites like alpha hydroxy montelukast?

  • Answer : Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting leukotriene D4 (LTD4)-induced bronchoconstriction and inflammatory responses. Key studies demonstrate its specificity for LTD4 receptors in guinea pig trachea (Ki = 0.18 nM) and lack of activity against leukotriene C4 or prostaglandin D2 receptors . This compound, a hydroxylated metabolite, may exhibit altered pharmacokinetics or receptor binding, necessitating comparative assays (e.g., competitive binding studies) to assess its affinity and off-target effects.

Q. How can researchers validate the anti-inflammatory efficacy of this compound in preclinical sepsis models?

  • Answer : In preterm infants with sepsis, montelukast reduced TNF-alpha levels but did not improve clinical outcomes, highlighting the need for dose-response studies and larger cohorts . For this compound, researchers should design randomized-controlled trials (RCTs) with endpoints like cytokine profiling (TNF-alpha, IL-6) and histological assessment of organ damage. Parallel in vitro models (e.g., LPS-stimulated macrophages) can isolate its anti-inflammatory mechanisms.

Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

  • Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for identifying hydroxylated metabolites like this compound. Isotope-labeled standards (e.g., deuterated analogs) improve quantification accuracy . Researchers should optimize extraction protocols (e.g., solid-phase extraction) to account for matrix effects in plasma or tissue homogenates.

Q. What are the limitations of existing data on montelukast’s neuropsychiatric side effects, and how can these inform safety studies for its metabolites?

  • Answer : Retrospective case-control studies show conflicting associations between montelukast and neuropsychiatric events in children (e.g., Glockler-Lauf vs. Ali studies) . For this compound, prospective cohort studies with standardized neurobehavioral assessments (e.g., CBCL, Conners scales) are critical. Researchers should stratify data by age, dose, and metabolic profiles to isolate risk factors.

Advanced Research Questions

Q. How should researchers resolve contradictions in montelukast’s efficacy across age groups, and what implications does this have for studying hydroxylated derivatives?

  • Answer : Montelukast’s efficacy in elderly asthmatics is poorly characterized due to underrepresentation in clinical trials and lack of age-specific subanalyses . For this compound, stratified RCTs with pharmacokinetic/pharmacodynamic (PK/PD) modeling are essential. Population pharmacokinetics can identify age-related clearance differences, while RNA sequencing of leukotriene pathways may reveal age-dependent gene expression changes.

Q. What experimental designs are optimal for evaluating this compound’s neuroprotective potential in seizure models?

  • Answer : In pentylenetetrazol (PTZ)-induced seizures, montelukast reduced blood-brain barrier (BBB) disruption via CysLT1 antagonism. However, high-dose LTD4 reversed this effect, suggesting receptor-specific modulation . For this compound, researchers should employ EEG monitoring, immunohistochemistry for leukocyte infiltration (CD45+ cells), and dynamic contrast-enhanced MRI to quantify BBB permeability. Dose-ranging studies with LTD4 co-administration can clarify receptor interactions.

Q. How can translational gaps between montelukast’s anti-inflammatory effects in sepsis models and clinical outcomes be addressed?

  • Answer : In preterm neonates, montelukast lowered TNF-alpha without altering survival or NICU stay duration, likely due to small sample sizes or suboptimal dosing . Preclinical studies for this compound should integrate multi-omics (proteomics, metabolomics) to identify surrogate biomarkers of clinical efficacy. Adaptive trial designs (e.g., Bayesian methods) can adjust dosing in real-time based on biomarker trends.

Q. What methodological challenges arise when studying montelukast derivatives in combination therapies, and how can they be mitigated?

  • Answer : Montelukast combined with inhaled corticosteroids (e.g., beclomethasone) improved asthma quality-of-life metrics synergistically . For this compound, factorial design experiments can disentangle additive vs. synergistic effects. Researchers should use isobolographic analysis to quantify interactions and employ PK modeling to avoid drug-drug interactions (e.g., CYP450 inhibition).

Q. Methodological Considerations

  • Data Contradiction Analysis : Retrospective studies require sensitivity analyses to address confounding variables (e.g., comorbidities, concomitant medications) .
  • Experimental Reproducibility : Detailed protocols for metabolite synthesis and characterization must align with ICH guidelines, including purity certificates and stability testing .
  • Ethical Compliance : Preclinical studies should follow ARRIVE 2.0 guidelines, while clinical trials must register prospectively (e.g., ClinicalTrials.gov ) .

Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-7-24(29)13-17-31(42-22-35(18-19-35)32(38)33(39)40)26-8-5-6-23(20-26)10-15-28-16-12-25-11-14-27(36)21-30(25)37-28/h3-12,14-16,20-21,31-32,38,41H,13,17-19,22H2,1-2H3,(H,39,40)/b15-10+/t31-,32?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJAHHNMKTWTGZ-DZAPPIOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2045402-27-3
Record name alpha Hydroxy montelukast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2045402273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA. HYDROXY MONTELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N056L5XHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Leucine
alpha Hydroxy montelukast
DL-Leucine
DL-Leucine
alpha Hydroxy montelukast
DL-Leucine
alpha Hydroxy montelukast
DL-Leucine
alpha Hydroxy montelukast
DL-Leucine
alpha Hydroxy montelukast
DL-Leucine
DL-Leucine
alpha Hydroxy montelukast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.